molecular formula C24H24BrO2P B14694512 (4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide CAS No. 33398-36-6

(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide

Katalognummer: B14694512
CAS-Nummer: 33398-36-6
Molekulargewicht: 455.3 g/mol
InChI-Schlüssel: ODGGPXZLYQEURA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C24H26BrO2P. It is a phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its unique structure, which includes a triphenylphosphonium group and an ethoxy-oxobut-2-enyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-ethoxy-4-oxobut-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized phosphonium salts, while reduction can produce reduced phosphonium compounds.

Wissenschaftliche Forschungsanwendungen

(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in studies involving phosphonium salts and their biological activities.

    Medicine: Research into the potential medicinal properties of phosphonium compounds includes their use as potential drug candidates.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The triphenylphosphonium group is known to facilitate the compound’s interaction with biological membranes, potentially affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide: Similar in structure but with slight variations in the alkyl group.

    (3-Ethoxycarbonylprop-1-yl)triphenylphosphonium bromide: Another related compound with a different alkyl chain.

Uniqueness

(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific ethoxy-oxobut-2-enyl moiety, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

33398-36-6

Molekularformel

C24H24BrO2P

Molekulargewicht

455.3 g/mol

IUPAC-Name

(4-ethoxy-4-oxobut-2-enyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C24H24O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-19H,2,20H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

ODGGPXZLYQEURA-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.